Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a decahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyl groups, followed by a series of reactions to introduce the aminomethyl and decahydroisoquinoline moieties. The reaction conditions often include the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and quality control are crucial to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in NMR studies to investigate macromolecular complexes.
Medicine: Its derivatives may have potential therapeutic applications due to their unique structural properties.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl alcohol: A simpler compound with a tert-butyl group and hydroxyl group.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex compound with similar tert-butyl groups but different functional groups and core structure.
Uniqueness
Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is unique due to its combination of a tert-butyl group, an aminomethyl group, and a decahydroisoquinoline core. This unique structure imparts specific chemical and physical properties that make it valuable for various scientific research applications .
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h11-13H,4-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLYJMFMOWFBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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